N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide
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Overview
Description
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution with Dimethyl Groups: The indole ring is then substituted with dimethyl groups at the 2 and 3 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Phenoxypropanamide Moiety: The final step involves the reaction of the substituted indole with 3-phenoxypropanoic acid chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the amide group using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. The phenoxypropanamide moiety may enhance the compound’s binding affinity and specificity. The exact molecular pathways and targets depend on the specific biological context and require further research.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
2,3-dimethylindole: Shares the dimethyl-substituted indole ring but lacks the phenoxypropanamide moiety.
3-phenoxypropanoic acid: Contains the phenoxypropanamide moiety but lacks the indole ring.
Uniqueness: N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide is unique due to its combination of an indole ring with dimethyl substitution and a phenoxypropanamide moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-15(2)22-19-9-8-16(12-18(14)19)13-21-20(23)10-11-24-17-6-4-3-5-7-17/h3-9,12,22H,10-11,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOBBTXDAXKIMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CNC(=O)CCOC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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